molecular formula C10H11BrO4 B1266641 2-Bromo-4,5-dimethoxyphenylacetic acid CAS No. 4697-62-5

2-Bromo-4,5-dimethoxyphenylacetic acid

Cat. No. B1266641
CAS RN: 4697-62-5
M. Wt: 275.1 g/mol
InChI Key: MDOLAGJKKZEHHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), involves metabolic pathways that can produce 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) through oxidative deamination. This process has been observed in hepatocytes from various species, including humans, indicating potential pathways for the synthesis of 2-Bromo-4,5-dimethoxyphenylacetic acid and its analogs (Carmo et al., 2005). Another synthesis approach involves the reaction of cupric bromide with methyl 2-acetyl-4,5-dimethoxyphenylacetate, leading to derivatives that have been explored for local anesthetic and anti-inflammatory activities (Catsoulacos, 1976).

Molecular Structure Analysis

The molecular structure of 2-Bromo-4,5-dimethoxyphenylacetic acid can be closely related to its analogs, where spectroscopic techniques like polarized IR spectroscopy have been employed to investigate the inter-hydrogen bond coupling in crystals. Such studies provide insights into the electronic structure of the associating molecules and the spectral properties in the IR region, which are crucial for understanding the molecular structure of 2-Bromo-4,5-dimethoxyphenylacetic acid (Hachuła, Flakus, & Polasz, 2014).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Bromo-4,5-dimethoxyphenylacetic acid derivatives have been explored through the study of their metabolic pathways. For example, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed the formation of several metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid, indicating deamination and further transformation reactions (Kanamori et al., 2002).

Scientific Research Applications

  • Forensic Science

    • Application : 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a synthetic drug with hallucinogenic activity similar to LSD, mescaline, and psilocybin . It gained popularity during the mid-1980s as a replacement of choice for LSD and psilocybin .
    • Methods of Application : It is encountered by the forensic scientist in powdered and tablet forms. It may be consumed orally, in tablets which typically contain 5 mg, in doses of between 10 and 50 mg . It may also be insufflated in powdered form, the doses for this route of administration being approximately one third of the oral dose .
    • Results or Outcomes : It is reportedly excreted, in urine, as native drug for up to three hours after ingestion, along with the metabolites 4-bromo-2,5-dimethoxyphenylacetic acid, 4-bromo-2,5-dimethoxybenzoic acid and 4-bromo-5-hydroxy-2-methoxyphenethylamine .
  • Chemical Synthesis

    • Application : 2-Bromo-4,5-dimethoxybenzoic acid may be used as a starting material for the synthesis of norathyriol and urolithins .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOLAGJKKZEHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196997
Record name 2-Bromo-4,5-dimethoxyphenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethoxyphenylacetic acid

CAS RN

4697-62-5
Record name 2-Bromo-4,5-dimethoxyphenylacetic acid
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Record name 4697-62-5
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Record name 2-Bromo-4,5-dimethoxyphenylacetic acid
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Record name 4697-62-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
I Ahmad, MS Gibson - Canadian Journal of Chemistry, 1975 - cdnsciencepub.com
A synthesis of 2-bromolaudanosine (10) is described. The aryne formed from 10 and amide ion in ammonia yields the corresponding 5,6,12,12a-tetrahydrodibenzo[b,g]indolizinium ion (…
Number of citations: 11 cdnsciencepub.com
AS Chawla, AH Jackson - Natural Product Reports, 1986 - pubs.rsc.org
A novel Erythrina alkaloid, erymelanthine (1 a), has recently been isolated by two research from the seeds of E. melanacantha, which is a tree, occurring in eastern Africa; the same …
Number of citations: 46 pubs.rsc.org
K Takeuchi, A Ishita, J Matsuo, H Ishibashi - Tetrahedron, 2007 - Elsevier
A radical cascade involving 6-endo cyclization of aryl radicals generated from N-acryloyl-N-(1-methylethenyl)-9-bromophenanthren-10-ylmethylamines, followed by 5-endo-trig …
Number of citations: 36 www.sciencedirect.com
LS Liao, Y Chen, ZY Mo, C Hou, GF Su… - Inorganic Chemistry …, 2021 - pubs.rsc.org
Metal complexes of [NiL2(NO3)2] (1), [CuL2(NO3)2] (2) and [ZnL2(NO3)2] (3) with the 1-trifluoroethoxyl-2,9,10-trimethoxy-7-oxoaporphine (L) ligand were synthesized. We discovered …
Number of citations: 19 pubs.rsc.org
MS Christodoulou, F Calogero, M Baumann… - European journal of …, 2015 - Elsevier
Two synthetic approaches to boehmeriasin A are described. A gram scale racemic preparation is accompanied by an efficient preparation of both the pure enantiomers using the …
Number of citations: 39 www.sciencedirect.com
M Goldbrunner, G Loidl, T Polossek… - Journal of medicinal …, 1997 - ACS Publications
6-Alkyl-12-formyl-5,6-dihydroindolo[2,1-a]isoquinolines have been shown to inhibit the growth of human mammary carcinoma cells by an unknown mode of action. One of the possible …
Number of citations: 144 pubs.acs.org
D Beaumont - 1980 - search.proquest.com
Most β-adrenomimetics in current clinical use possess the conformationally flexible arylethanolamine structure and the structure-activity relationships of these and conformationally …
Number of citations: 0 search.proquest.com
A Bonetti - 2015 - air.unimi.it
beta-Amino acids are analogues of alpha-amino acids (AAs) in which the amino group is linked to the beta-carbon instead of the alpha-carbon. In this thesis are reported different …
Number of citations: 3 air.unimi.it
D Perdicchia, MS Christodoulou, G Fumagalli… - International Journal of …, 2015 - mdpi.com
2-Piperidineethanol (1) and its corresponding N-protected aldehyde (2) were used for the synthesis of several natural and synthetic compounds. The existence of a stereocenter at …
Number of citations: 9 www.mdpi.com
HD Goldman - 1977 - search.proquest.com
SYNTHETIC STUDIES ON A RIGID ANALOG OF DOPAMINE. SYNTHETIC STUDIES ON A RIGID ANALOG OF DOPAMINE. Full Text INFORMATION TO USERS This malarial was …
Number of citations: 2 search.proquest.com

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